1-Hexylpyridinium

Description

Contextualization within Pyridinium-Based Compounds and Ionic Liquids

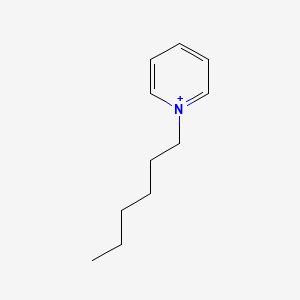

1-Hexylpyridinium is a quaternary ammonium (B1175870) salt consisting of a pyridine (B92270) ring where the nitrogen atom is bonded to a hexyl group. ontosight.ai This structure makes it a cation that can be paired with various anions (e.g., chloride, bromide, hexafluorophosphate (B91526), tetrafluoroborate (B81430), bis(trifluoromethylsulfonyl)imide) to form a class of compounds known as ionic liquids (ILs). asianpubs.orgiolitec.de Ionic liquids are salts that are liquid at or near room temperature (typically below 100°C), and they possess a unique combination of properties including low volatility, high thermal stability, and the ability to dissolve a wide range of substances. ontosight.aiinnospk.commdpi.comscispace.com

Pyridinium-based ionic liquids are a significant subgroup of ILs, and their properties can be finely tuned by altering the alkyl chain length on the cation or by changing the associated anion. scispace.comlabinsights.nlrsc.org The hexyl chain in this compound, for instance, influences its hydrophobicity and solubility characteristics. Salts with anions like hexafluorophosphate ([PF₆]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) tend to be more hydrophobic, favoring use in non-aqueous systems, while those with halide anions like chloride (Cl⁻) or bromide (Br⁻) are often more hydrophilic. asianpubs.orginnospk.com This "designer solvent" capability allows for the creation of this compound-based ILs tailored for specific chemical environments and applications. mdpi.com

The synthesis of this compound salts is typically achieved through the N-alkylation of pyridine with a corresponding hexyl halide, such as 1-bromohexane, a reaction that can be performed under mild conditions to achieve high yields. asianpubs.org

Below is an interactive table detailing the properties of various this compound salts.

Significance in Advanced Materials and Chemical Transformations

The distinct physicochemical properties of this compound-based ionic liquids have established their importance in both advanced materials science and as media for chemical reactions.

In the realm of advanced materials , these ILs are particularly valued in electrochemistry. chemimpex.com Their high ionic conductivity, wide electrochemical window, and thermal stability make them excellent electrolytes for energy storage devices like batteries and supercapacitors. innospk.comlabinsights.nlchemimpex.com The non-volatile nature of these ILs also enhances the safety of such devices compared to those using traditional volatile organic solvents. innospk.com Beyond energy, this compound salts serve as building blocks or modifiers in the synthesis of novel nanomaterials, including nanoparticles and quantum dots, where they can influence particle properties and stability. ontosight.aimdpi.com

In chemical transformations , this compound ILs function as versatile solvents and catalysts. asianpubs.orgscispace.com Their ability to dissolve a wide array of organic, inorganic, and organometallic compounds facilitates reactions that are challenging in conventional solvents. chemimpex.com They have been successfully employed in various organic reactions, including substitution reactions, oxidations, and transition-metal-catalyzed processes like the Heck reaction. rsc.org The use of these ILs aligns with the principles of green chemistry, as their low vapor pressure minimizes the release of volatile organic compounds (VOCs) into the atmosphere. innospk.comscispace.com Furthermore, in analytical chemistry, this compound hexafluorophosphate has been utilized as an efficient extraction solvent in dispersive liquid-liquid microextraction (DLLME) for the preconcentration of trace metals from environmental and food samples, demonstrating its utility in sample preparation. researchgate.net

The following interactive table summarizes key applications of this compound-based ionic liquids.

Evolution of Research Trajectories for this compound

Research into pyridinium-based compounds dates back to the mid-20th century, with initial reports on alkylpyridinium chloroaluminate ILs appearing in the 1950s. scispace.com However, a significant surge in interest occurred with the broader development of stable ionic liquids. scispace.com The research trajectory for this compound has since evolved from fundamental synthesis and characterization to highly specialized applications.

Early studies focused on the synthesis of various this compound salts and the characterization of their fundamental thermophysical properties, such as density, viscosity, and thermal stability. acs.orgresearchgate.net A key development was the realization that the properties of the ionic liquid could be systematically tuned by exchanging the anion. asianpubs.org This led to a wave of research investigating a wide range of anion pairings (e.g., [Br]⁻, [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻) to optimize the IL for different tasks. asianpubs.orgacs.org

More recent research trends show a distinct shift towards functional applications. There is a growing body of work exploring this compound ILs in electrochemical systems, driven by the demand for safer and more efficient energy storage. chemimpex.comacs.org Another significant trend is the adoption of these ILs in green chemistry, not only as environmentally benign reaction media but also in the development of greener synthesis protocols for the ILs themselves, such as solvent-free, solid-phase alkylation methods. The application of this compound hexafluorophosphate in advanced analytical techniques like microextraction is also a relatively recent and expanding field of study. researchgate.netconicet.gov.ar Current and future research continues to explore its potential in sophisticated areas like modifying nanoparticles for drug delivery systems and as functional fluids for heat transfer. iolitec.demdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-hexylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKUSFIBHAUBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048098 | |

| Record name | 1-Hexylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46122-12-7 | |

| Record name | 1-Hexylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LND9U4X7XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodological Advancements for 1 Hexylpyridinium

Quaternization Strategies for 1-Hexylpyridinium Cation Synthesis

The formation of the this compound cation is achieved through the quaternization of pyridine (B92270), a type of N-alkylation reaction. This process involves the reaction of pyridine with a hexyl halide, most commonly 1-bromohexane.

Conventional N-Alkylation Approaches

The traditional method for synthesizing N-alkylpyridinium salts involves the direct reaction of pyridine with an alkyl halide. chemicalbook.com In the case of this compound, this is typically achieved by reacting pyridine with 1-bromohexane. mdpi.com This Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electrophilic carbon of the hexyl halide.

A general procedure involves refluxing pyridine with 1-bromohexane, often in a solvent such as toluene. mdpi.comnih.gov The reaction mixture is typically heated for an extended period, for example, 24 hours, to ensure complete reaction. mdpi.comnih.gov Upon cooling, the resulting this compound bromide salt, which is often a solid, precipitates out of the solution and can be purified by washing with a suitable solvent like diethyl ether or acetone to remove any unreacted starting materials. mdpi.comnih.gov

Table 1: Conventional Synthesis of 1-Alkylpyridinium Bromides

| Alkyl Bromide | Solvent | Temperature | Time (h) | Product |

|---|---|---|---|---|

| 1-Bromododecane | Toluene | 110 °C | 24 | 1-Dodecylpyridinium bromide mdpi.com |

| 1-Bromotetradecane | Toluene | 110 °C | 24 | 1-Tetradecylpyridinium bromide mdpi.com |

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for this compound salts. These methods aim to reduce or eliminate the use of hazardous organic solvents, minimize energy consumption, and improve atom economy. pharmacyjournal.in

One significant advancement is the use of solvent-free reaction conditions, often coupled with microwave irradiation, which will be discussed in the next section. semanticscholar.org The elimination of solvents reduces waste and simplifies product purification. semanticscholar.org Furthermore, the use of alternative, greener solvents such as water or ethanol has been explored for the synthesis of ionic liquids. acs.org

Another green approach involves the organocatalyzed one-step synthesis of functionalized N-alkyl-pyridinium salts from biomass-derived 5-hydroxymethylfurfural and alkyl amines, which provides an alternative to traditional petroleum-based routes. researchgate.netacs.org These advancements contribute to making the synthesis of this compound and related compounds more sustainable. pharmacyjournal.in

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the quaternization of pyridine. researchgate.net This technique offers several advantages over conventional heating, such as significantly reduced reaction times, increased product yields, and often, milder reaction conditions. researchgate.netrsc.org

The mechanism of microwave heating involves direct interaction with polar molecules, leading to rapid and uniform heating of the reaction mixture. In the synthesis of this compound bromide, microwave irradiation can drastically shorten the reaction time from hours to minutes, while also improving the yield. researchgate.net This efficiency is a key aspect of green chemistry, as it reduces energy consumption. researchgate.net

A comparison between conventional and microwave-assisted synthesis highlights the benefits of the latter. For instance, reactions that may take 24 hours under conventional reflux can often be completed in a matter of minutes with microwave assistance, with yields that are comparable or even higher. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 24 hours | High | nih.gov |

Anion Exchange Reactions for Diverse this compound Salts

The initial synthesis of this compound typically results in a halide salt, such as the bromide. To create a wider range of ionic liquids with different properties, the bromide anion can be replaced with other anions through a process called anion exchange or metathesis. nih.gov This allows for the fine-tuning of the physicochemical properties of the ionic liquid, such as its viscosity, melting point, and miscibility with other solvents. innospk.com

A common method for anion exchange involves dissolving the this compound halide in a suitable solvent and then adding a salt or acid containing the desired new anion. nih.gov If the resulting halide salt is insoluble, it precipitates out of the solution, driving the reaction to completion. Alternatively, anion exchange resins can be used for a clean and efficient exchange process. nih.govsemanticscholar.org

Preparation of Hexafluorophosphate (B91526) Salts

This compound hexafluorophosphate ([C6Py][PF6]) is a common ionic liquid known for its stability and hydrophobicity. chemimpex.com It is typically prepared from this compound bromide through an anion exchange reaction. chemimpex.com This can be achieved by reacting an aqueous solution of this compound bromide with an aqueous solution of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF6) or hexafluorophosphoric acid (HPF6). The desired this compound hexafluorophosphate is often immiscible with water, allowing for its separation.

The resulting ionic liquid is a versatile medium for various applications, including electrochemistry and organic synthesis. chemimpex.com

Table 3: Physical Properties of this compound Hexafluorophosphate

| Property | Value |

|---|---|

| Molecular Formula | C11H18F6NP innospk.com |

| Molecular Weight | 309.24 g/mol roco.global |

Synthesis of Tetrafluoroborate (B81430) Derivatives

Similar to the hexafluorophosphate salt, this compound tetrafluoroborate ([C6Py][BF4]) is another important ionic liquid that can be synthesized via anion exchange from this compound bromide. The reaction is typically carried out by mixing the bromide salt with a tetrafluoroborate source, such as sodium tetrafluoroborate (NaBF4), in a solvent like acetone. rsc.org The sodium bromide byproduct precipitates from the solution and can be removed by filtration, leaving the desired this compound tetrafluoroborate in the solution.

This ionic liquid also exhibits useful properties for various chemical applications. acs.org

Table 4: Physical Properties of this compound Tetrafluoroborate

| Property | Value |

|---|---|

| Molecular Formula | C11H18BF4N nih.gov |

| Molecular Weight | 251.07 g/mol nih.gov |

| Density | 1.16 g/cm³ (at 23 °C) iolitec.de |

Formation of Bis(trifluoromethylsulfonyl)imide Analogues

The synthesis of this compound bis(trifluoromethylsulfonyl)imide, a prominent and widely used ionic liquid, is typically achieved through an anion metathesis reaction. This process involves the exchange of the halide anion of a this compound halide precursor, most commonly this compound bromide, with the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion.

The general synthetic route starts with the preparation of this compound bromide by the direct reaction of pyridine with 1-bromohexane. Following the formation of the bromide salt, the anion exchange is carried out by reacting it with a metal salt of bis(trifluoromethylsulfonyl)imide, such as lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N]) or sodium bis(trifluoromethylsulfonyl)imide (Na[Tf₂N]). The choice of solvent for this metathesis reaction is crucial and often depends on the solubility of the reactants and products. Water is a common solvent for this reaction, as the resulting this compound bis(trifluoromethylsulfonyl)imide is often immiscible with water, facilitating its separation. Alternatively, organic solvents can be employed. The reaction proceeds by the precipitation of the inorganic halide salt (e.g., LiBr or NaBr), which can be removed by filtration. The desired ionic liquid is then isolated from the reaction mixture and purified.

A representative reaction is as follows: C₅H₅N + C₆H₁₃Br → [C₅H₅N(C₆H₁₃)]⁺Br⁻ [C₅H₅N(C₆H₁₃)]⁺Br⁻ + Li[N(SO₂CF₃)₂] → [C₅H₅N(C₆H₁₃)]⁺[N(SO₂CF₃)₂]⁻ + LiBr(s)

The successful synthesis of nitrile-functionalized pyridinium (B92312) bis(trifluoromethylsulfonyl)imide salts has been reported, where the bromide salts were obtained by quaternization and subsequently converted to the bis(trifluoromethylsulfonyl)imide salts via a metathesis reaction with lithium bis(trifluoromethylsulfonyl)imide in water researchgate.net. This methodology is directly applicable to the synthesis of this compound bis(trifluoromethylsulfonyl)imide.

Generation of Acetate (B1210297) and Trifluoroacetate (B77799) Variants

The synthesis of this compound acetate ([HPyr][Ac]) and this compound trifluoroacetate ([HPyr][TFA]) has been reported and these ionic liquids have been explored for applications such as dissolving microcrystalline cellulose (B213188) researchgate.net. The generation of these variants also typically starts from a this compound halide precursor.

For the synthesis of this compound acetate, an anion exchange reaction can be performed using a metal acetate salt, such as silver acetate or an alkali metal acetate. The reaction of this compound bromide with silver acetate in a suitable solvent would lead to the precipitation of silver bromide, leaving the this compound acetate in solution.

Similarly, this compound trifluoroacetate can be prepared by reacting this compound bromide with a trifluoroacetate salt, such as silver trifluoroacetate. The driving force for these reactions is the formation of an insoluble silver halide. Alternatively, an anion exchange resin in the acetate or trifluoroacetate form can be utilized to replace the bromide anion.

Optimization of Synthetic Conditions and Yield Enhancement

The efficiency of the synthesis of this compound compounds, particularly the initial quaternization step, is influenced by several factors. Optimization of these conditions is crucial for maximizing the yield and purity of the desired product. The Menshutkin reaction, being an Sₙ2 reaction, is sensitive to the nature of the solvent, temperature, and reaction time.

Solvent Effects: The choice of solvent plays a significant role in the rate of quaternization. Polar aprotic solvents are generally favored as they can stabilize the charged transition state of the Sₙ2 reaction, thereby accelerating the reaction rate. A study on the quaternization of a pyridine derivative found that conducting the reaction in acetonitrile (B52724) at 81°C was optimal compared to acetone or 2-butanone researchgate.net. While a solvent is not strictly necessary if the pyridine starting material is liquid, its use often facilitates the reaction acs.orgnih.gov.

Temperature and Reaction Time: The reaction temperature is another critical parameter. Higher temperatures generally lead to faster reaction rates. For the synthesis of N-alkylpyridinium bromides, refluxing the reactants for an extended period (e.g., 72 hours at 70°C) has been reported to yield the desired product biointerfaceresearch.com. However, excessively high temperatures can lead to side reactions and decomposition.

Microwave-Assisted Synthesis: A significant advancement in optimizing the synthesis of this compound bromide has been the application of microwave irradiation. A recent study detailed an efficient microwave-assisted synthesis that allowed for a significant reduction in reaction time and an increase in yield researchgate.net. The optimization of parameters such as absorbed energy density (AED) and absorbed power density (APD) was crucial for the successful and reproducible scale-up of the synthesis researchgate.net. This approach aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of solvents researchgate.net.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically several hours to days | Significantly shorter (minutes to hours) |

| Energy Consumption | Higher due to prolonged heating | Lower due to efficient and rapid heating |

| Yield | Variable, can be moderate to high | Often higher yields are achieved |

| Scalability | Can be challenging to scale up efficiently | Scalable with optimized parameters (AED, APD) |

Derivatization Strategies for Functionalized this compound Compounds

The functionalization of the this compound cation allows for the creation of task-specific ionic liquids with tailored properties. This is typically achieved by introducing functional groups onto the alkyl chain or the pyridine ring.

Ester-Functionalized Derivatives: The introduction of an ester group into the alkyl chain of pyridinium ionic liquids has been shown to be an effective strategy for creating compounds with specific properties, such as modified toxicity and biodegradability researchgate.netacs.org. The synthesis of ester-functionalized pyridinium ionic liquids can be achieved by reacting pyridine with an alkyl haloacetate. For instance, reacting pyridine with a long-chain alkyl chloroacetate can yield 1-(alkoxycarbonylmethyl)pyridinium chlorides biointerfaceresearch.com. This approach can be adapted to synthesize this compound derivatives with ester functionalities.

Nitrile-Functionalized Derivatives: Nitrile-functionalized pyridinium ionic liquids have been synthesized and investigated for their potential applications in catalysis acs.orgnih.gov. The synthesis involves the quaternization of pyridine with a haloalkanenitrile, such as 4-chlorobutyronitrile, to form the corresponding nitrile-functionalized pyridinium halide acs.org. This can then be subjected to anion exchange to generate a variety of ionic liquids with the nitrile functionality. This strategy can be directly applied to create nitrile-functionalized this compound compounds.

Hydroxyl-Functionalized Derivatives: The incorporation of a hydroxyl group into the structure of pyridinium ionic liquids can significantly influence their physicochemical properties and potential applications, for instance as electrolytes for batteries nih.govfrontiersin.org. The synthesis of hydroxyl-functionalized pyridinium bromides is typically carried out by reacting a substituted or unsubstituted pyridine with a haloalkanol, such as 2-bromoethanol nih.govfrontiersin.org. The resulting hydroxyl-functionalized pyridinium bromide can then undergo anion exchange to produce a range of ionic liquids. This method provides a clear pathway for the synthesis of hydroxyl-functionalized this compound derivatives.

| Functional Group | Synthetic Precursor Example | Potential Application |

| Ester | Alkyl haloacetate | Modified biodegradability, biocides |

| Nitrile | Haloalkanenitrile | Catalysis, nanoparticle stabilization |

| Hydroxyl | Haloalkanol | Electrolytes, green solvents |

Advanced Characterization Methodologies for 1 Hexylpyridinium Systems

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the synthesis of 1-Hexylpyridinium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of this compound compounds. ¹H-NMR, in particular, provides detailed information about the hydrogen atoms in the molecule, confirming the successful N-alkylation of pyridine (B92270) with a hexyl group.

The synthesis of compounds like 1-hexyl-4-aminopyridinium iodide and N-Hexylpyridinium bromide is often confirmed using ¹H-NMR. researchgate.net The chemical shifts observed in the ¹H-NMR spectrum are indicative of the electronic environment of the protons. For instance, the protons on the pyridinium (B92312) ring typically appear at higher chemical shifts due to the deshielding effect of the positively charged nitrogen atom. researchgate.net Studies have shown that the chemical shifts of the ortho-pyridinium protons (Ha) can vary significantly with different counter-anions, while the meta-pyridinium protons (Hb) are less affected. researchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts for this compound Cation

| Proton Location | Typical Chemical Shift (ppm) |

|---|---|

| Pyridinium Ring Protons (ortho, Ha) | ~8.0 - 9.0 |

| Pyridinium Ring Protons (meta, Hb) | ~7.5 - 8.5 |

| Pyridinium Ring Protons (para) | ~7.5 - 8.5 |

| N-CH₂ (alpha protons of hexyl chain) | ~4.5 - 5.0 |

| -(CH₂)₄- (methylene protons of hexyl chain) | ~1.2 - 2.0 |

| -CH₃ (terminal methyl group of hexyl chain) | ~0.8 - 1.0 |

Note: Chemical shifts can vary based on the solvent and the specific anion present. sigmaaldrich.comcarlroth.compitt.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound compounds, thereby validating their chemical structure. rtilab.com The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule. rtilab.com

For this compound based ionic liquids, such as N-hexylpyridinium acetate (B1210297) and N-hexylpyridinium trifluoroacetate (B77799), FTIR is used to confirm their structure. researchgate.net Key spectral features include the C-H stretching vibrations of the alkyl chain and the pyridinium ring, as well as bands associated with the counter-anion. researchgate.netresearchgate.net For example, in a [C₆py][PF₆] ionic liquid-modified silica (B1680970), the FTIR spectrum would show bands related to both the this compound cation and the hexafluorophosphate (B91526) anion. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100 - 3200 | C-H stretching of the pyridinium ring |

| 2800 - 3000 | C-H stretching of the aliphatic hexyl chain |

| ~1630 | C=C and C=N stretching of the pyridinium ring |

| ~1480 | C-C stretching of the pyridinium ring |

| ~840 & ~760 | Antisymmetric and symmetric stretching of PF₆⁻ anion (for hexafluorophosphate salts) researchgate.net |

Note: The exact positions of the bands can be influenced by the anion and the physical state of the sample. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound cation. technologynetworks.com The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. technologynetworks.com

The UV-Vis spectrum of this compound bromide (HPyBr) in an aqueous solution typically displays a maximum absorption peak (λ_max) around 259 nm. researchgate.net This absorption corresponds to the π-π* electronic transition located on the pyridinium ring, which is characteristic of its aromatic nature. researchgate.net A shoulder may also be observed at approximately 210 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the concentration of the solution. infn.itmsu.edu

Table 3: UV-Vis Absorption Data for this compound Bromide

| Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|---|

| Water | ~259 | ~4372 | π-π* |

Data obtained from a 10⁻⁴ mol L⁻¹ aqueous solution at a natural pH of 5.9 ± 0.2. researchgate.net

Morphological and Structural Analysis

Microscopic and diffraction techniques are crucial for understanding the surface features and crystal structure of this compound-based materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials containing this compound. nanoscience.com SEM analysis has been used to study the surface of materials modified with this compound ionic liquids. For instance, the surface morphology of silica modified with this compound hexafluorophosphate ([C₆py][PF₆]) has been examined using SEM. researchgate.net Similarly, SEM has been employed to observe the surface of carbon steel treated with this compound bromide as a corrosion inhibitor, revealing changes in the surface morphology. researchgate.net These studies often show how the ionic liquid forms a layer or alters the surface features of the substrate material. researchgate.netresearchgate.net

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid this compound compounds. pdx.edu XRD provides information on the arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of X-rays scattered by the electrons of the atoms. pdx.edu

The crystal structure of complex salts involving the this compound cation, such as bis(4-amino-1-hexylpyridinium) bis(1,2-dicyanoethene-1,2-dithiolato)cuprate(II), has been determined using single-crystal X-ray diffraction. researchgate.net These studies reveal detailed structural information, including bond lengths, bond angles, and the packing of ions in the crystal lattice. researchgate.net For instance, in the mentioned copper complex, the 1-hexyl-4-aminopyridinium cation was found to lie on a mirror plane. researchgate.net XRD is also used to confirm the crystalline or amorphous nature of materials incorporating this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound bromide |

| This compound hexafluorophosphate |

| 1-hexyl-4-aminopyridinium iodide |

| N-Hexylpyridinium acetate |

| N-Hexylpyridinium trifluoroacetate |

| bis(4-amino-1-hexylpyridinium) bis(1,2-dicyanoethene-1,2-dithiolato)cuprate(II) |

| Pyridine |

| 1-bromohexane |

| Silica |

| Carbon steel |

Thermal Behavior and Stability Assessment

The thermal properties of this compound ionic liquids are critical for their application, particularly in environments involving elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating their operational limits and phase behavior.

Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a specified atmosphere. ajer.org This analysis provides crucial information on the thermal stability and decomposition profile of materials. For a more detailed investigation, TGA can be coupled with Mass Spectrometry (TGA-MS), allowing for the identification of gaseous products evolved during decomposition. acs.org

The thermal stability of this compound-based ionic liquids is highly dependent on the nature of the counter-anion. acs.org Generally, pyridinium ionic liquids are considered less thermally stable than their imidazolium (B1220033) counterparts. acs.org However, the choice of anion can significantly enhance stability. For instance, ionic liquids with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion typically exhibit very high thermal stability, with decomposition temperatures often exceeding 350°C. cnr.itiaea.org Similarly, those with the hexafluorophosphate ([PF₆]⁻) anion are also known for their robustness, with decomposition temperatures generally above 250°C. The long-term thermal stability, which can be lower than the onset decomposition temperature measured by ramped TGA experiments, is also a key parameter evaluated to understand the material's behavior over time at elevated temperatures. acs.org

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. acs.org It is employed to detect and quantify thermal transitions such as melting (fusion), crystallization, and glass transitions (T₉). mdpi.com

DSC analysis of this compound-based ionic liquids reveals key phase transition data. For example, this compound hexafluorophosphate ([C₆Py][PF₆]) has a reported melting point of approximately 45-50°C. iolitec.de Studies on this compound bis(trifluoromethylsulfonyl)imide ([C₆Py][NTf₂]) and this compound tetrafluoroborate (B81430) ([C₆Py][BF₄]) have utilized DSC to measure their isobaric molar heat capacities and characterize their thermal behavior over a wide temperature range. acs.org The technique allows for the evaluation of a substance's ability to form a glass or to crystallize, which are important properties for their application as electrolytes or thermal fluids. researchgate.net

Table 1: Thermal Transition Data for this compound Salts

| Compound | Anion | Transition | Temperature (°C) | Source |

|---|---|---|---|---|

| This compound hexafluorophosphate | [PF₆]⁻ | Melting Point | ~45-50 | iolitec.de |

| This compound bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | Glass Transition (T₉) | Data available but specific value not cited | researchgate.net |

| This compound tetrafluoroborate | [BF₄]⁻ | Melting Point | < Room Temperature | iolitec.de |

Electrochemical Characterization Techniques

The electrochemical properties of this compound ionic liquids are fundamental to their use in devices such as batteries, supercapacitors, and sensors. hiyka.comchemimpex.com A suite of techniques is used to determine their conductivity, potential window, and interfacial behavior.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. researchgate.net It provides information about the electrochemical stability window, which is the potential range over which the electrolyte is not oxidized or reduced. iu.edu

This compound-based ionic liquids are noted for having a wide electrochemical window, a desirable property for electrolytes. hiyka.com For example, derivatives like this compound hexafluorophosphate show high electrochemical stability, with a window that can extend up to 4.5 V versus a Li/Li⁺ reference electrode. This wide operational range makes them suitable for high-voltage energy storage applications. iu.edugoogle.com CV is also used to study the electrochemical behavior of electrodes modified with this compound salts, demonstrating their utility in enhancing the sensitivity of electrochemical sensors for various analytes. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that probes the frequency-dependent opposition of a system to the flow of current. rsc.org By applying a small sinusoidal AC potential perturbation and measuring the current response, EIS can separate and quantify different electrochemical processes like electrolyte resistance, charge-transfer resistance, and double-layer capacitance. rsc.orgivium.com The data is often visualized in a Nyquist plot, which graphs the imaginary part of impedance against the real part. ivium.com

EIS has been extensively used to study the performance of this compound bromide as a corrosion inhibitor for carbon steel in acidic media. rsc.orgrsc.org These studies show that with increasing inhibitor concentration, the diameter of the semicircle in the Nyquist plot increases, indicating a rise in the charge-transfer resistance. rsc.org This is attributed to the adsorption of the this compound cations onto the metal surface, forming a protective film that impedes the corrosion process. rsc.orgresearchgate.net The technique confirms that the inhibitor acts by blocking corrosion sites on the metal surface. rsc.org

Ionic conductivity is a measure of a material's ability to conduct electric current through the movement of ions. For ionic liquids, this is a paramount property, especially when they are used as electrolytes. The conductivity of this compound salts is influenced by the nature of the anion and the temperature.

The conductivity of this compound bis(trifluoromethylsulfonyl)imide is significantly higher than that of its tetrafluoroborate and hexafluorophosphate counterparts. iolitec.dehiyka.com This is often attributed to the properties of the [NTf₂]⁻ anion. As is typical for ionic liquids, conductivity increases with temperature due to a decrease in viscosity and an increase in ion mobility. acs.org Detailed studies have mapped the conductivity of various this compound salts across a range of temperatures, providing essential data for engineering applications. acs.orgresearchgate.net

Table 2: Ionic Conductivity of this compound Salts

| Compound | Anion | Conductivity (mS/cm) | Temperature (°C) | Source |

|---|---|---|---|---|

| This compound bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | 2.30 | 30 | hiyka.comiolitec.de |

| This compound tetrafluoroborate | [BF₄]⁻ | 0.90 | 30 | iolitec.de |

| This compound hexafluorophosphate | [PF₆]⁻ | ~1.2 | 25 |

Table 3: Temperature Dependence of Ionic Conductivity (κ) for Select this compound Salts

| Temperature (K) | κ (mS/cm) for [C₆Py][NTf₂] | κ (mS/cm) for [C₆Py][BF₄] |

|---|---|---|

| 298.15 | 1.464 | - |

| 303.15 | - | 0.865 |

| 305.65 | - | 1.017 |

| 310.65 | - | 1.319 |

| 318.15 | - | 1.751 |

| 325.65 | - | 2.24 |

| 333.15 | - | 2.82 |

Theoretical and Computational Investigations of 1 Hexylpyridinium

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the 1-hexylpyridinium cation. wikipedia.org DFT allows for the investigation of the electronic structure and the prediction of reactivity, offering a molecular-level explanation for its observed chemical behavior. wikipedia.org

DFT calculations provide access to key quantum chemical parameters that describe the electronic structure and reactivity of this compound. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its ability to accept electrons. The energy gap (ΔE) between these frontier orbitals is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

Other important parameters derived from DFT calculations include:

Absolute Electronegativity (χ): A measure of the molecule's ability to attract electrons. researchgate.net

Global Hardness (η): Represents the resistance to change in its electron distribution. researchgate.net

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to undergo chemical reactions. researchgate.net

Fraction of Transferred Electrons (ΔN): Quantifies the number of electrons transferred from the molecule to another species in an interaction. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. researchgate.net

Studies have shown that these quantum chemical parameters can be correlated with experimental observations. For instance, in the context of corrosion inhibition, DFT calculations have demonstrated a strong correlation between the molecular structure of pyridinium (B92312) derivatives and their inhibition efficiency. researchgate.net The length of the alkyl chain, such as the hexyl group in this compound, and intramolecular charge transfer are identified as crucial factors in determining their performance. researchgate.net

| Quantum Chemical Parameter | Description |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO, related to chemical reactivity. |

| Absolute Electronegativity (χ) | Measures the tendency to attract electrons. |

| Global Hardness (η) | Resistance to deformation of the electron cloud. |

| Global Softness (S) | Inverse of hardness, indicating higher reactivity. |

| Fraction of Transferred Electrons (ΔN) | Quantifies electron transfer in an interaction. |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system accepts electrons. |

The interactions between this compound and its surrounding environment, particularly solvent molecules, are critical to its behavior in solution. libretexts.org DFT can be used to model these intermolecular interactions, such as hydrogen bonding. acs.org For pyridinium-based ionic liquids, it has been shown that solvents can interact with the cation through the aromatic C-H bonds. acs.org

Solvation energy, the free energy change associated with transferring a solute from a vacuum to a solvent, is a key thermodynamic parameter that can be estimated using computational methods. wikipedia.org Implicit solvation models, which represent the solvent as a continuous medium, are often employed in conjunction with quantum chemical calculations to determine the free energy of solute-solvent interactions. wikipedia.org These models are crucial for understanding processes like solubility and partitioning between different phases. rsc.orgrsc.org The interactions are typically dominated by electrostatics (charge-dipole, dipole-dipole) and hydrogen bonding. libretexts.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational landscape and its interactions with solvent molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves. gromacs.org

The hexyl chain of this compound is flexible and can adopt various conformations. MD simulations can be used to explore these different conformational states and determine their relative energies and populations. cresset-group.com This is important because the conformation of the molecule can influence its physical properties and its ability to interact with other molecules or surfaces. mun.ca By simulating the molecule over time, one can observe transitions between different conformations and understand the flexibility of the alkyl chain. nih.gov

MD simulations with explicit solvent models, where individual solvent molecules are included in the simulation box, offer a detailed view of the solvation shell around the this compound cation. These simulations can reveal the specific arrangement and orientation of solvent molecules, such as water, around both the charged pyridinium head group and the nonpolar hexyl tail. mun.calibretexts.org This provides insights into the structuring of the solvent and the nature of the solvent-solute interactions, which govern the solubility and transport properties of the ionic liquid. libretexts.org Analysis of trajectories can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. gromacs.org

Adsorption Modeling and Simulation (e.g., Monte Carlo Calculations)

Monte Carlo (MC) simulations are another powerful computational technique used to study the adsorption of molecules like this compound onto surfaces. frontiersin.org These simulations use random sampling to evaluate complex integrals and model equilibrium phenomena. ub.edu In the context of adsorption, MC simulations can predict the most stable adsorption configurations and the interaction energies between the adsorbate and the surface. mdpi.com

For ionic liquids, MC simulations have been used to confirm their adsorption behavior on various materials. researchgate.net The simulations can model the competition between the ionic liquid molecules, solvent molecules, and other species for adsorption sites on a surface. By calculating the adsorption energy, these models can provide a mechanistic understanding of how this compound forms a protective layer on a surface, for example, in corrosion inhibition applications. researchgate.net The results from MC simulations often complement experimental findings and provide a molecular-level interpretation of the adsorption process. researchgate.netscispace.com

Predictive Methods for Ionic Liquid Properties

The ability to predict the physicochemical properties of ionic liquids (ILs) is crucial for designing and optimizing industrial processes. ua.pt Given the vast number of potential cation-anion combinations, experimental characterization of every possible IL is impractical. mdpi.com Consequently, theoretical and computational methods that can reliably estimate these properties are of significant value. These predictive models establish relationships between the molecular structure of the ILs and their macroscopic properties, facilitating the screening of candidates for specific applications. nih.gov

Several predictive approaches have been developed and applied to ionic liquids, including those based on the this compound cation. These methods range from group contribution models and Quantitative Structure-Property Relationship (QSPR) models to more computationally intensive molecular dynamics (MD) simulations and quantum chemical calculations. ua.ptacs.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical equations that correlate calculated molecular descriptors with experimentally determined properties. nih.gov These models are a common predictive tool due to their simplicity and interpretability. researchgate.net For ionic liquids, QSPR models are developed by first compiling a dataset of compounds with known property values. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are then calculated. These can range from simple constitutional indices to more complex quantum-chemical parameters. chemrxiv.org Finally, statistical methods like Multiple Linear Regression (MLR) are employed to build a linear or non-linear equation linking the descriptors to the property of interest. researchgate.netresearchgate.net

The general form of a linear QSPR model is: Property = c₀ + c₁d₁ + c₂d₂ + ... + cₙdₙ chemrxiv.org

Where:

Property is the value being predicted.

d₁...dₙ are the molecular descriptors.

c₀...cₙ are the regression coefficients determined from the fitting process. chemrxiv.org

For pyridinium-based ILs, QSPR models have been used to predict a variety of thermophysical properties, including density, viscosity, and thermal conductivity, often as a function of temperature and pressure. acs.orgresearchgate.net The accuracy of these models is evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). acs.org

Group Contribution Methods (GCM)

Group contribution methods estimate properties by summing the contributions of individual functional groups within a molecule. ua.pt This approach is advantageous due to its simplicity and speed, but its accuracy can be limited for complex structures like ionic liquids. acs.org Despite this, GCM has been successfully applied to predict properties such as viscosity and the enthalpy of vaporization for ILs. ua.ptnih.gov For instance, the enthalpy of vaporization (ΔlgHm°) of pyridinium-based ILs can be reliably estimated by adding contributions for specific substituent groups to a core molecular structure. nih.gov

A study on the vaporization enthalpies of pyridinium-based ILs with the bis(trifluoromethylsulfonyl)imide anion demonstrated the utility of a "centerpiece"-based group-additivity method. nih.gov The method involves using the known vaporization enthalpy of a reference compound and adding correction terms for structural modifications. nih.gov

Table 1: Experimental Vaporization Enthalpies of Select Pyridinium-Based Ionic Liquids

| Ionic Liquid | ΔlgHm° (298.15 K) / kJ·mol⁻¹ |

| [3-CN-1-C₆-Py][NTf₂] | 181.8 ± 2.6 |

| [4-CN-1-C₆-Py][NTf₂] | 182.2 ± 2.5 |

| [1-C₈-Py][NTf₂] | 179.3 ± 1.7 |

| [3-Me-1-C₃-Py][NTf₂] | 164.7 ± 1.6 |

| [3-CN-1-C₈-Py][NTf₂] | 191.0 ± 2.5 |

| Data sourced from a study using a quartz crystal microbalance. nih.gov |

Molecular Dynamics (MD) and Quantum Chemistry Simulations

Molecular dynamics simulations provide detailed insight into the structure, dynamics, and interactions at the atomic level. rsc.org By simulating the movement of atoms and molecules over time, MD can be used to predict transport properties like viscosity and diffusion coefficients, as well as thermodynamic properties. researchgate.net For this compound-based ILs, MD simulations have been used to understand solvation behavior and the formation of non-polar domains due to the hexyl chain. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules. researchgate.netsci-hub.se These calculations can provide highly accurate information on molecular geometries, interaction energies between ions, and molecular electrostatic potentials. sci-hub.se The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a predictive method based on quantum chemical calculations that can estimate thermodynamic properties of fluids and liquid mixtures, such as gas solubility. semanticscholar.org It has been applied to predict the solubility of gases like CO₂ and H₂S in ILs containing the this compound cation. mdpi.comsemanticscholar.org The model uses the screening charge density on the molecular surface to derive a "σ-profile," which acts as a key molecular descriptor to predict chemical potential and other thermodynamic properties. semanticscholar.org

Table 2: Comparison of Predictive Methods for Ionic Liquid Properties

| Method | Principle | Common Applications | Advantages | Limitations |

| QSPR | Correlates molecular descriptors with properties using mathematical models. nih.gov | Density, viscosity, conductivity, thermal conductivity. researchgate.netchemrxiv.org | Fast, easily interpretable, good for screening large numbers of compounds. acs.orgchemrxiv.org | Requires a large and diverse dataset for model training, may not be accurate for complex structures. acs.org |

| GCM | Sums the contributions of molecular fragments. ua.pt | Viscosity, surface tension, enthalpy of vaporization. ua.ptnih.gov | Simple, rapid calculations. acs.org | Less accurate for complex molecules with strong intramolecular interactions. acs.org |

| MD Simulations | Simulates atomic and molecular motion based on classical mechanics. rsc.org | Viscosity, diffusion coefficients, structural organization, solvation. researchgate.net | Provides detailed atomistic insights, can predict dynamic properties. nih.gov | Computationally expensive, accuracy depends heavily on the quality of the force field. |

| Quantum Chemistry (DFT, COSMO-RS) | Solves equations of quantum mechanics to determine electronic structure and energy. sci-hub.sesemanticscholar.org | Interaction energies, reaction mechanisms, gas solubility, thermodynamic properties. sci-hub.sesemanticscholar.org | High accuracy, does not require experimental data for parameterization (ab initio). semanticscholar.org | Very computationally intensive, typically limited to smaller systems or single molecules. semanticscholar.org |

Role of 1 Hexylpyridinium in Ionic Liquid Research

Design Principles for Pyridinium-Based Ionic Liquids

The defining feature of ionic liquids is their "designability," where the properties of the solvent can be tailored for specific applications by carefully selecting the cation and anion. mdpi.comrsc.org For pyridinium-based ILs, the design process begins with the cation, which consists of a pyridine (B92270) ring N-substituted with an alkyl chain, such as a hexyl group in the case of 1-hexylpyridinium.

The synthesis of N-alkylpyridinium halides, the precursors to many other pyridinium (B92312) ILs, is typically a straightforward quaternization reaction. For example, this compound bromide can be synthesized by refluxing pyridine with an alkyl bromide, like 1-bromohexane. nih.gov The resulting halide IL can then undergo a metathesis reaction to exchange the halide for a different anion, such as tetrafluoroborate (B81430) ([BF₄]⁻) or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), thereby creating a second generation of ILs with different properties. nih.govmdpi.com

The design principles for pyridinium-based ILs revolve around modifying the structure of both the cation and the anion to achieve desired characteristics:

Cation Structure : The length of the alkyl chain on the pyridinium ring is a critical design parameter. Increasing the chain length, for instance from butyl to hexyl, generally increases the hydrophobicity and can influence properties like density and viscosity. acs.orgnih.gov The addition of functional groups or substituents on the pyridine ring itself can also alter the IL's properties. mdpi.com

Anion Selection : The choice of anion has a profound impact on the IL's fundamental properties. nih.gov Anions like hexafluorophosphate (B91526) ([PF₆]⁻) and [Tf₂N]⁻ typically yield hydrophobic, water-immiscible ILs, whereas those with halide or tetrafluoroborate anions can exhibit greater water miscibility. mdpi.comrsc.org The anion's nature strongly dictates the IL's polarity, hydrogen bonding capability, and viscosity. nih.gov

By systematically varying these components, researchers can create this compound ILs with a wide spectrum of properties, from varying viscosities and densities to specific solubilities and electrochemical windows, making them suitable for diverse applications like extractions, catalysis, and electrochemistry. rsc.orgnih.gov

Influence of Cationic Structure and Anionic Counterparts on IL Properties

The physicochemical properties of this compound ionic liquids are a direct consequence of the interplay between the this compound cation and its associated anion. Detailed studies have quantified these relationships, providing valuable data for designing task-specific ILs. acs.orgacs.org

The structure of the cation, specifically the length of the N-alkyl chain, has a measurable effect. When comparing 1-butylpyridinium (B1220074) ([C₄py]⁺) with this compound ([C₆py]⁺) ILs that share the same anion, distinct trends emerge. For example, with the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion, increasing the alkyl chain from butyl to hexyl leads to a decrease in density but an increase in viscosity. acs.org This is attributed to the larger size of the hexyl group, which can lead to less efficient packing of the ions while increasing van der Waals interactions. researchgate.net

The nature of the anion, however, often plays a more dominant role in determining the IL's properties. nih.gov For the same this compound cation, switching the anion from tetrafluoroborate ([BF₄]⁻) to the bulkier [Tf₂N]⁻ results in significant changes. The [Tf₂N]⁻-based IL has a higher density and viscosity compared to its [BF₄]⁻ counterpart. acs.orgresearchgate.net Polarity is also strongly dependent on the anion; for instance, E(T)(N) and hydrogen bond donor acidity (α) values are strongly anion-dependent. nih.gov

A comparative study of several pyridinium-based ILs measured various thermophysical properties, highlighting these structural influences. acs.orgacs.org

| Ionic Liquid | Density (ρ) / g·cm⁻³ | Dynamic Viscosity (η) / mPa·s | Electrical Conductivity (σ) / mS·cm⁻¹ | Refractive Index (nD) |

|---|---|---|---|---|

| 1-Butylpyridinium Tetrafluoroborate | 1.2160 | 128.5 | 2.016 | 1.46460 |

| This compound Tetrafluoroborate | 1.1525 | 264.7 | 0.742 | 1.46011 |

| 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide | 1.4287 | 85.4 | 2.625 | 1.44820 |

| This compound Bis(trifluoromethylsulfonyl)imide | 1.3653 | 107.0 | 1.696 | 1.44521 |

These data illustrate that lengthening the alkyl chain from butyl to hexyl increases viscosity and decreases density and conductivity for both anion types. acs.org When comparing the anions for the this compound cation, the [BF₄]⁻ anion results in a much higher viscosity and lower conductivity than the [Tf₂N]⁻ anion. acs.org This detailed understanding of structure-property relationships is crucial for the rational design of ionic liquids for specific tasks. acs.orgcore.ac.uk

Interplay with Other Ionic Liquid Systems

This compound ionic liquids are often utilized in multiphase systems where their interaction with other solvents, including water or other ILs, is fundamental to their function. A significant application is in liquid-liquid extraction, where the this compound IL acts as an organic phase for the selective separation of target molecules. rsc.org

For example, this compound hexafluorophosphate ([C₆py][PF₆]) has been used as the extracting solvent in a microextraction technique to preconcentrate trace amounts of zinc from water and milk samples. researchgate.net In this system, the hydrophobic IL forms a distinct phase from the aqueous sample, and the zinc, complexed with oxine, is selectively partitioned into the IL phase. researchgate.net Similarly, this compound bromide has proven effective in extracting flame retardants like decabromodiphenyl ether and antimony trioxide from a solution of high-impact polystyrene (HIPS) in ethyl acetate (B1210297), demonstrating its utility in complex organic systems. researchgate.net

The interplay of this compound ILs is also relevant in the formation of aqueous biphasic systems (ABS). The miscibility of some ILs with water is temperature-dependent, allowing for the formation of a homogeneous mixture at one temperature and a two-phase system at another. mdpi.com This property can be exploited for extraction and subsequent recovery of either the product or the IL itself. While many this compound ILs with anions like [PF₆]⁻ are hydrophobic, the principle of forming biphasic systems is central to their application in separation science. rsc.orgosti.gov

Furthermore, the combination of different ionic liquids can create unique separation systems. Research into enantioselective liquid-liquid extraction has utilized two-phase systems formed by mixing a highly hydrophilic chiral ionic liquid with a hydrophobic ionic liquid. mdpi.com This approach, where one IL acts as the solvent for the racemate and the other as the chiral selector phase, showcases the potential for designing sophisticated separation processes based on the interplay between different ionic liquid systems.

Recovery and Purification Strategies for this compound Ionic Liquids

For ionic liquids to be economically and environmentally viable alternatives to traditional solvents, their efficient recovery and purification are essential. nih.gov Several methods have been investigated for recycling this compound ILs from reaction or extraction media. rsc.orgnih.gov The choice of method largely depends on the properties of the specific IL and the nature of the substances it needs to be separated from.

Common recovery and purification technologies include:

Extraction : Liquid-liquid extraction is a widely used method, particularly for hydrophobic this compound ILs. rsc.org For instance, after a reaction in a hydrophobic IL like this compound bis(trifluoromethylsulfonyl)imide, water-soluble products or by-products can be removed by washing with water. rsc.org Conversely, hydrophilic ILs can be recovered from solutions containing hydrophobic organic products. The successful extraction of lactic acid from wine using an imidazolium-based IL, which was then recovered for subsequent cycles, demonstrates a principle applicable to pyridinium systems as well. researchgate.net It has also been shown that this compound bromide can be recovered and recycled after its use in extracting flame retardants. researchgate.net

Distillation : Due to their negligible vapor pressure, ILs themselves are not typically recovered by conventional distillation. nih.gov However, this property is advantageous for separating them from volatile products or unreacted starting materials, which can be easily distilled off, leaving the pure IL behind. rsc.orgnih.gov In some specific cases, certain aprotic ILs can be distilled under vacuum as intact ion pairs, though this is less common for pyridinium-based ILs. rsc.org

Adsorption : This technique is considered a robust method for recovering ILs from aqueous solutions. nih.gov The IL ions are adsorbed onto a solid adsorbent, which can then be treated to desorb the IL for reuse. While effective for capture, the desorption step can present challenges. nih.gov

Membrane Separation : Technologies like nanofiltration and reverse osmosis can be employed to separate ILs from solutions. nih.gov The IL can either be retained by the membrane while smaller molecules pass through, or it can permeate the membrane, depending on the specific membrane and process design. nih.gov

Advanced Research Applications of 1 Hexylpyridinium

Applications in Electrochemistry

1-Hexylpyridinium salts, a class of ionic liquids (ILs), are gaining significant attention in electrochemical research due to their unique physicochemical properties. These properties include low volatility, high thermal stability, and a wide electrochemical window, making them suitable for a range of advanced applications. chemimpex.com

Electrolyte Systems for Energy Storage Devices (e.g., Batteries, Supercapacitors)

The quest for safer and more efficient energy storage has propelled research into novel electrolyte materials. This compound-based ILs are promising candidates to replace traditional organic carbonate electrolytes in devices like lithium-ion batteries and supercapacitors. alfa-chemistry.comresearchgate.net Their inherent non-flammability and low vapor pressure address critical safety concerns associated with conventional electrolytes. alfa-chemistry.com

Salts such as this compound bis(trifluoromethylsulfonyl)imide and this compound hexafluorophosphate (B91526) serve as both the solvent and the supporting electrolyte, facilitating efficient ion transport, which is crucial for the performance of electrochemical cells. chemimpex.com The wide electrochemical stability range of these ILs is particularly advantageous for high-voltage supercapacitors. acs.org Research has focused on characterizing their thermophysical properties, which are essential for designing and optimizing energy storage devices.

Table 1: Thermophysical Properties of this compound-Based Ionic Liquids

| Ionic Liquid | Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Electrical Conductivity (S/m) |

|---|---|---|---|---|

| This compound bis(trifluoromethylsulfonyl)imide | 298.15 | 1.365 | 114.7 | 0.235 |

| 313.15 | 1.354 | 57.9 | 0.428 | |

| 328.15 | 1.343 | 33.6 | 0.672 | |

| This compound tetrafluoroborate (B81430) | 298.15 | 1.159 | 499.8 | 0.124 |

| 313.15 | 1.148 | 215.1 | 0.258 | |

| 328.15 | 1.137 | 104.9 | 0.457 |

This data is compiled from a thermophysical study of pyridinium-based ionic liquids. chemimpex.com

Electrochemical Sensor Development

This compound hexafluorophosphate ([HPy][PF6]) has proven to be a valuable component in the fabrication of electrochemical sensors. It is frequently used as a conductive binder in carbon paste electrodes (CPEs) or to modify other electrode types, creating what is known as a carbon ionic liquid electrode (CILE). researchgate.netmdpi.com The inclusion of [HPy][PF6] enhances the electrode's performance by improving the reversibility of electrochemical reactions, increasing the rate of electron transfer, and boosting the current density. mdpi.com

These modified electrodes exhibit high sensitivity and selectivity for detecting a variety of biologically and environmentally significant molecules. The porous structure and good conductivity of nanocomposites incorporating this ionic liquid contribute to their excellent electrocatalytic activity. frontiersin.org

Table 2: Applications of this compound Hexafluorophosphate in Electrochemical Sensors

| Electrode Composition | Target Analyte | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Multi-walled carbon nanotubes/[HPy][PF6] composite | Alfuzosin | 2.0 × 10⁻⁸ to 9.0 × 10⁻⁵ M | 4.1 × 10⁻⁹ M | frontiersin.org |

| [HPy][PF6] modified pencil graphite (B72142) electrode | Dihydroxybenzene isomers (HQ, CC, RS) | Not specified | HQ: 0.11 µM, CC: 0.13 µM, RS: 0.15 µM | |

| Gold nanocages/[HPy][PF6] binder (CILE) | Luteolin | 1 to 1000 nM | 0.4 nM | researchgate.netmdpi.com |

| Multi-walled carbon nanotubes/TiO₂/[HPy][PF6] binder (CILE) | Acetaminophen | 0.01-30 µM | 0.003 µM | palmsens.com |

Studies on Electrooxidation Processes

Electrooxidation (EO) is an advanced oxidation process used for the degradation of refractory organic pollutants. rsc.org The performance of EO is highly dependent on the anode material. Research has shown that modifying electrodes with this compound hexafluorophosphate can significantly enhance electrooxidation processes.

A notable example is the electrooxidation of the pharmaceutical compound alfuzosin. frontiersin.org In a study utilizing a multi-walled carbon nanotube sensor modified with [HPy][PF6], the ionic liquid was found to facilitate the oxidation of alfuzosin. The process was determined to be irreversible and controlled by adsorption. frontiersin.org The modified electrode demonstrated excellent electrocatalytic activity, which is crucial for developing sensitive analytical methods for pharmaceutical analysis. frontiersin.org This enhancement is attributed to the unique properties of the ionic liquid, which improves the conductivity and surface characteristics of the electrode, thereby promoting the electron transfer necessary for oxidation.

Anodic Stripping Voltammetry (ASV) Applications

Anodic Stripping Voltammetry (ASV) is a highly sensitive electrochemical technique used for trace metal analysis. dntb.gov.uaresearchgate.net The method involves a two-step process: a preconcentration step where metal ions are deposited onto the electrode surface, followed by a stripping step where the metals are oxidized back into the solution, generating a measurable current proportional to their concentration. palmsens.comdntb.gov.ua While ionic liquids are increasingly used in electroanalysis for heavy metal detection, specific research detailing the application of this compound in ASV is not extensively documented in the reviewed literature. nih.gov However, the properties that make this compound salts effective in other electrochemical sensors, such as enhancing conductivity and modifying electrode surfaces, suggest potential applicability in ASV for improving signal response and detection limits for various metal ions. mdpi.com

Catalytic Applications in Organic Synthesis

Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). A phase-transfer catalyst, such as a this compound salt, functions by transporting a reactant from one phase to another where the reaction can proceed.

The this compound cation can form an ion pair with an anion from an aqueous or solid phase. This new, more lipophilic ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. This mechanism not only accelerates reaction rates but also allows for milder reaction conditions and can increase yields and selectivity. This compound compounds have been identified as effective phase-transfer catalysts for various organic reactions, including epoxidation and other syntheses useful in pharmaceutical development. chemimpex.com For instance, pyridinium-based ILs have been used in the synthesis of 1,4-dihydropyridine (B1200194) derivatives, demonstrating high yields and shorter reaction times compared to traditional methods. acs.org

Solvent and Catalyst in Organic Reactions

Ionic liquids based on the this compound cation have demonstrated considerable utility as both solvents and catalysts in a range of organic reactions. Their low volatility, high thermal stability, and tunable solubility make them attractive alternatives to conventional volatile organic compounds (VOCs). rsc.orgneliti.com

Research has shown that N-hexylpyridinium bromide can function as an effective solvent and catalyst in reactions such as substitutions and oxidations. neliti.com Its ionic nature can facilitate reactions that are challenging to perform in traditional solvents. For instance, this compound bis(trifluoromethanesulfonyl)imide has been employed as a non-coordinating solvent in the palladium-catalyzed copolymerization of styrene (B11656) and carbon monoxide. In this specific reaction, its use led to improved yields and higher molecular weights of the resulting polymer compared to when the reaction was conducted in methanol. icm.edu.pl The polarity of pyridinium-based ionic liquids is similar to that of solvents like acetonitrile (B52724) and methanol, yet they can act as non-coordinating solvents, which is advantageous for stabilizing cationic metal complexes in catalysis. icm.edu.pl

In Heck coupling reactions, n-hexylpyridinium hexafluorophosphate has been used as a reaction medium with palladium catalysts, showcasing its applicability in transition-metal-mediated carbon-carbon bond formation. rsc.org The ability to dissolve organometallic compounds while providing a polar, weakly coordinating environment is a key advantage of using this compound-based ionic liquids in catalysis. rsc.orgbuchler-gmbh.com

Stereoselective Catalysis (Chiral Phase Transfer Catalysis)

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases. rsc.orgnih.gov Chiral PTC, a specialized version of this method, employs a chiral catalyst to induce stereoselectivity, leading to the preferential formation of one enantiomer of a product. nih.govnih.goveurekaselect.com The most common chiral phase-transfer catalysts are quaternary ammonium (B1175870) salts derived from naturally chiral compounds like Cinchona alkaloids or are based on structurally rigid backbones. nih.goveurekaselect.com

While this compound is a quaternary ammonium cation and is used in phase-transfer catalysis, current research does not prominently feature it as a source of chirality for stereoselective reactions. The chirality in asymmetric PTC typically originates from a chiral cation or a chiral anion within the catalyst structure. nih.govcore.ac.uk For example, chiral ionic liquids (CILs) can be synthesized where the cation itself is chiral, such as those derived from amino acids or terpenes, or paired with a chiral anion like camphor (B46023) sulfonate. core.ac.uk

There is evidence of this compound (Hpy) being used to fabricate polyoxometalate (POM)-based phase transfer catalysts, such as [Hpy]₃[PW₄O₂₄], which exhibit excellent catalytic performance. rsc.org However, these applications focus on reaction efficiency and catalyst reusability rather than enantioselectivity. The primary role of this compound in these systems is as an achiral counter-ion that helps create a recyclable catalytic system. rsc.org Therefore, within the reviewed literature, this compound serves as a component in PTC systems, but not as the agent that induces stereoselectivity in chiral phase-transfer catalysis.

Green Chemistry Catalytic Processes

The principles of green chemistry advocate for the use of environmentally benign solvents and recyclable catalytic systems to minimize waste and environmental impact. Ionic liquids, including those containing this compound, are often highlighted as "green" solvents due to their negligible vapor pressure, which significantly reduces air pollution compared to volatile organic solvents. rsc.orgicm.edu.pl

The application of this compound hexafluorophosphate as a phase-transfer catalyst demonstrates its alignment with green chemistry principles. wikipedia.org Similarly, its use as a solvent in palladium-catalyzed copolymerization showcases its potential as a recyclable medium for reactions involving homogeneous metal catalysts. icm.edu.pl The ability to recover and reuse both the ionic liquid and the catalyst is a cornerstone of sustainable catalytic processes. rsc.orgicm.edu.pl The high thermal and chemical stability of this compound-based ILs further contributes to their suitability for industrial processes that aim to be more sustainable. rsc.org

Separation Science and Analytical Chemistry

In the fields of separation science and analytical chemistry, this compound-based ionic liquids have emerged as powerful tools for the extraction and preconcentration of trace analytes from complex matrices.

Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction - DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that utilizes a small amount of extraction solvent dispersed in an aqueous sample to rapidly extract analytes. This compound hexafluorophosphate ([Hpy][PF₆]) has been successfully employed as the extraction solvent in DLLME for the preconcentration of metal ions prior to their determination by analytical instrumentation. mdpi.comresearchgate.net

In a typical application, the metal ions are first complexed with a chelating agent to form a hydrophobic compound. mdpi.comresearchgate.net This complex is then extracted into the fine droplets of [Hpy][PF₆] dispersed throughout the sample. The high hydrophobicity and water-immiscibility of this ionic liquid make it an effective extractant. mdpi.com After extraction, the analyte-rich ionic liquid phase is separated by centrifugation and analyzed. This technique has proven effective for various metal ions, offering high enrichment factors and low detection limits. mdpi.com

Solid-Phase Extraction (SPE) Sorbents

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration, where analytes are partitioned between a solid sorbent and a liquid phase. Innovations in SPE involve creating novel sorbent materials with enhanced selectivity and capacity.

One such advancement involves the use of this compound hexafluorophosphate to create a modified silica (B1680970) sorbent. Through an acid-catalyzed sol-gel process, the ionic liquid is chemically bonded to a silica matrix. This pyridinium (B92312) IL-modified silica has been developed and employed as an SPE sorbent for the selective extraction of trace levels of Fe(III) ions from water samples. The immobilization of the ionic liquid onto a solid support combines the unique separation properties of the IL with the advantages of a solid-phase system, such as ease of handling and reduced solvent consumption.

Preconcentration and Determination of Metal Ions (e.g., Zinc, Iron)

A significant application of this compound-based ionic liquids is in the preconcentration of trace metal ions, which are often present at levels too low for direct measurement. researchgate.net Both DLLME and SPE methods utilizing this compound have been developed for this purpose.

For example, a DLLME method using this compound hexafluorophosphate as the extraction solvent and 8-hydroxyquinoline (B1678124) (oxine) as a chelating agent has been established for the preconcentration of zinc from water and milk samples before determination by flame atomic absorption spectrometry (FAAS). researchgate.net Similarly, the same ionic liquid and chelating agent were used in an IL-based DLLME method combined with stopped-flow spectrofluorometry for the determination of aluminum. mdpi.com

For iron, a pyridinium IL-modified silica sorbent, synthesized using this compound hexafluorophosphate, was used for solid-phase extraction. This method allowed for a preconcentration factor of 200 and a detection limit of 0.7 µg L⁻¹ for Fe(III) ions. These examples underscore the effectiveness of this compound-based systems in enhancing the sensitivity and selectivity of analytical methods for metal ion determination.

Data Tables